
1,3,5-Tris(3-chlorophenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(3-chlorophenyl)benzene is an organic compound with the molecular formula C24H15Cl3 It is a derivative of benzene, where three hydrogen atoms are replaced by 3-chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(3-chlorophenyl)benzene can be synthesized through a series of organic reactions. One common method involves the nickel-catalyzed polycondensation of this compound with secondary cyclic and acyclic amines . The reaction typically occurs under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and catalysts to optimize the reaction conditions and maximize yield. The exact methods can vary depending on the desired scale and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Tris(3-chlorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions:
Nickel Catalysts: Used in polycondensation reactions to form triarylamines.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chlorinated benzoic acids, while reduction reactions may produce chlorinated benzyl alcohols.
Applications De Recherche Scientifique
1,3,5-Tris(3-chlorophenyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(3-chlorophenyl)benzene involves its interaction with various molecular targets and pathways. Its electron-blocking nature results in effective confinement of injected charge carriers in certain applications . The compound’s unique structure allows it to participate in specific chemical reactions and interactions, which can be harnessed for various scientific and industrial purposes.
Comparaison Avec Des Composés Similaires
1,3,5-Tris(4-chlorophenyl)benzene: Similar in structure but with chlorine atoms in different positions on the phenyl rings.
1,3,5-Tris(4-aminophenyl)benzene: Contains amino groups instead of chlorine atoms, leading to different chemical properties and applications.
1,3,5-Tris(imidazol-1-yl)benzene: Used in the synthesis of coordination polymers with distinct luminescent properties.
Uniqueness: 1,3,5-Tris(3-chlorophenyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
29102-64-5 |
|---|---|
Formule moléculaire |
C24H15Cl3 |
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
1,3,5-tris(3-chlorophenyl)benzene |
InChI |
InChI=1S/C24H15Cl3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H |
Clé InChI |
KXIYHCVGYSAHKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


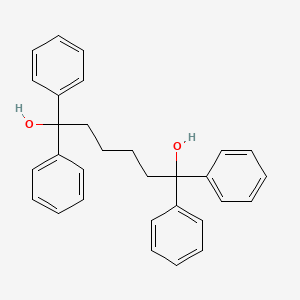
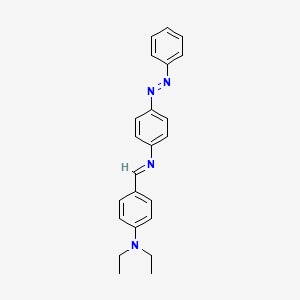


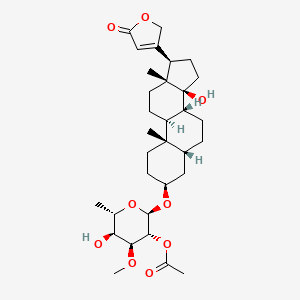
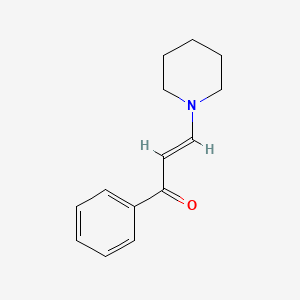

![N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14159834.png)
![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
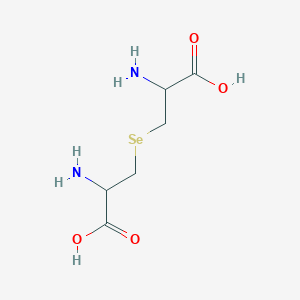
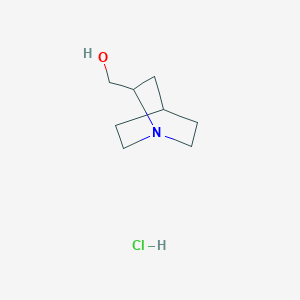
![4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol](/img/structure/B14159874.png)
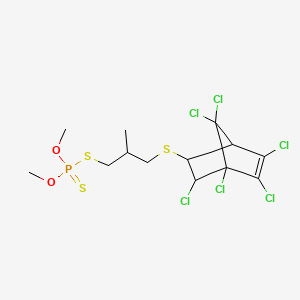
![4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-](/img/structure/B14159887.png)
